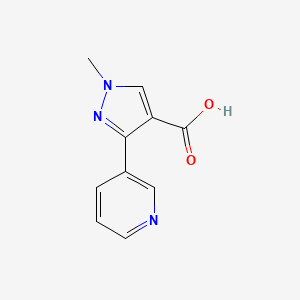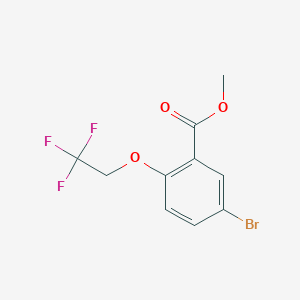
(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
Vue d'ensemble
Description
2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine (FMPPM) is a pyrazole-based compound that has a wide range of applications in scientific research. FMPPM has a unique chemical structure that makes it suitable for a variety of applications, such as in drug development, chemical synthesis, and in the study of biological processes. This article will provide an overview of FMPPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, like the one , have been known to exhibit antibacterial and antifungal properties. They can be synthesized and tested against a range of microbial strains to determine their efficacy in inhibiting growth or killing the pathogens . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Research
Compounds containing the imidazole ring have shown promise in anticancer research. They can be designed to target specific cancer cells without harming normal cells, offering a potential pathway for the development of novel chemotherapeutic agents . The research could focus on synthesizing derivatives and evaluating their effectiveness in various cancer models.
Anti-inflammatory Agents
The pyrazole moiety is known for its anti-inflammatory properties. Researchers can explore the compound as a potential anti-inflammatory agent, which could lead to the development of new medications for treating conditions like arthritis and other inflammatory diseases .
Antitubercular Agents
Given the ongoing challenge of tuberculosis, there is a continuous need for new antitubercular drugs. Imidazole-containing compounds have been evaluated for their antitubercular activity, and this compound could be a candidate for further exploration in this field .
Antiviral Applications
Imidazole derivatives have also been explored for their antiviral activities. This compound could be investigated for its potential to inhibit viral replication or to act as a protease inhibitor, which is a common strategy in antiviral drug design .
Antimalarial and Antileishmanial Activities
Research into antimalarial and antileishmanial activities of compounds like “(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” is of significant importance due to the prevalence of these diseases in tropical regions. Molecular docking studies can be conducted to assess the binding affinity of the compound to relevant biological targets .
Mécanisme D'action
Target of Action
Compounds with a pyrazole moiety are known to interact with various biological targets. For example, some pyrazole derivatives have been found to target enzymes like cyclooxygenase-2 (COX-2), and receptors such as cannabinoid receptor 1 (CB1) and GABA_A receptors . The specific target of a compound depends on its exact structure and functional groups.
Mode of Action
The mode of action would depend on the specific target. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of certain biochemicals. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor), thereby modulating cellular responses .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For example, if the compound targets COX-2, it would affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed in the body, metabolized, and excreted .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound acts as an antagonist at a certain receptor, it might prevent the receptor’s normal ligand from binding, thereby inhibiting the downstream cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at physiological pH and body temperature .
Propriétés
IUPAC Name |
[2-fluoro-4-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-9(7-13)10(12)6-8/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJMMODDYWRICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



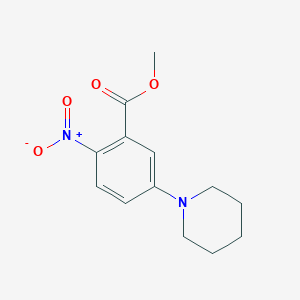


![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)
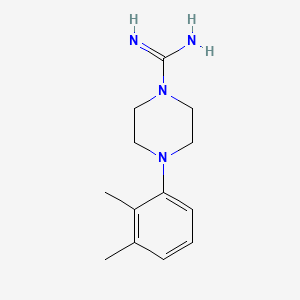
![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)
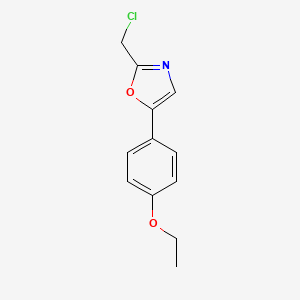
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
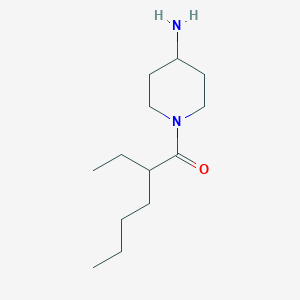
![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)
